1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone
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Overview
Description
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone typically involves the reaction of 4-chloroaniline with 2-chloroquinoline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: It is used in the development of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer research, it may inhibit specific kinases or receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A quinolone antibiotic with broad-spectrum activity.
Camptothecin: An anticancer agent that inhibits topoisomerase I.
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
6332-47-4 |
---|---|
Molecular Formula |
C17H12ClNO |
Molecular Weight |
281.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C17H12ClNO/c1-11(20)15-10-17(12-6-8-13(18)9-7-12)19-16-5-3-2-4-14(15)16/h2-10H,1H3 |
InChI Key |
HRRKLNUBJVRUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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